molecular formula C11H11F3N2O2 B13131525 Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

Cat. No.: B13131525
M. Wt: 260.21 g/mol
InChI Key: SJIDMLWNOJDKRI-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The reaction conditions often require the presence of a catalyst, such as palladium or copper, and may be carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is unique due to its combination of the trifluoromethyl group and the naphthyridine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C11H11F3N2O2

Molecular Weight

260.21 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

InChI

InChI=1S/C11H11F3N2O2/c1-18-10(17)6-4-9(11(12,13)14)16-8-2-3-15-5-7(6)8/h4,15H,2-3,5H2,1H3

InChI Key

SJIDMLWNOJDKRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1CNCC2)C(F)(F)F

Origin of Product

United States

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